6-Chloro-1,1-dimethoxyhexane

Descripción

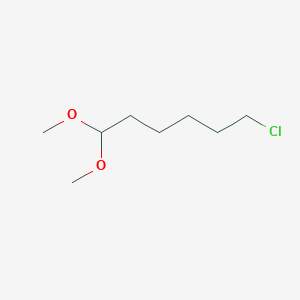

6-Chloro-1,1-dimethoxyhexane is an aliphatic chloroether characterized by a hexane backbone with a chlorine atom at the sixth carbon and two methoxy (-OCH₃) groups at the first carbon. The presence of electron-donating methoxy groups may enhance its solubility in polar aprotic solvents, while the chlorine atom could facilitate nucleophilic substitution reactions .

Propiedades

IUPAC Name |

6-chloro-1,1-dimethoxyhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2/c1-10-8(11-2)6-4-3-5-7-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHOXKHITZXWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCCCCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533975 | |

| Record name | 6-Chloro-1,1-dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-57-2 | |

| Record name | 6-Chloro-1,1-dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,1-dimethoxyhexane typically involves the chlorination of 1,1-dimethoxyhexane. One common method is the reaction of 1,1-dimethoxyhexane with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro-1,1-dimethoxyhexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 6-chlorohexane by removing the methoxy groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Products include 6-hydroxy-1,1-dimethoxyhexane, 6-amino-1,1-dimethoxyhexane, and 6-thio-1,1-dimethoxyhexane.

Oxidation: Products include 6-chlorohexanal and 6-chlorohexanoic acid.

Reduction: The major product is 6-chlorohexane.

Aplicaciones Científicas De Investigación

Chemistry: 6-Chloro-1,1-dimethoxyhexane is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of chlorinated alkanes on cellular processes. It serves as a model compound to investigate the metabolism and toxicity of chlorinated organic compounds .

Medicine: this compound is used in the synthesis of certain pharmaceutical agents. Its derivatives have shown potential in the development of drugs for treating neurological disorders and infections .

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of agrochemicals and polymers .

Mecanismo De Acción

The mechanism of action of 6-Chloro-1,1-dimethoxyhexane involves its interaction with cellular components. The chlorine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. The methoxy groups can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular targets .

Comparación Con Compuestos Similares

Substituent Effects

- Electron-Donating vs. In contrast, the fluorine atoms in 6-Chloro-1,1-difluoro-3,3,5-trimethylhexane increase electronegativity, favoring SN2 mechanisms .

- Halogen Reactivity : The iodine in 1-Chloro-6-iodohexane enhances leaving-group ability compared to chlorine, making it more reactive in nucleophilic substitutions .

Solubility and Polarity

- The hydroxy group in 1-Chloro-6-hydroxyhexane confers high polarity and water solubility, whereas the dimethoxy groups in this compound likely improve solubility in organic solvents like dichloromethane or THF .

Research Findings and Gaps

- Synthetic Utility: and highlight the role of chlorohexanes as alkylating agents, implying that this compound could serve as a versatile building block in organometallic chemistry .

- Data Limitations : Direct experimental data on this compound’s physical properties (e.g., melting point, boiling point) are absent in the provided evidence, necessitating further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.